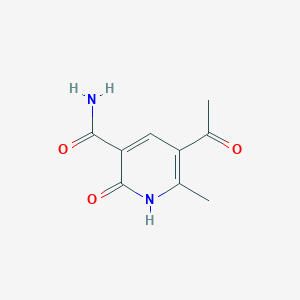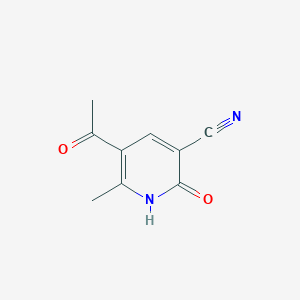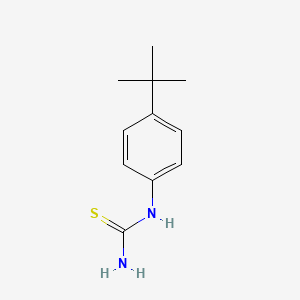
3-Bromo-5-fluorobenzyl alcohol
概述
描述
Synthesis Analysis
Several papers describe the synthesis of compounds related to 3-Bromo-5-fluorobenzyl alcohol. For instance, the synthesis of chromenes and indenols from ortho-bromobenzyl tertiary alcohols via palladium catalysis is detailed, indicating the potential for palladium-catalyzed transformations in synthesizing similar compounds . Additionally, the synthesis of phenanthrenes through palladium-catalyzed benzannulation with o-bromobenzyl alcohols suggests a method for constructing complex aromatic systems from simpler bromobenzyl alcohols . The synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction further supports the versatility of bromobenzyl alcohols in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds can be inferred from the synthesis of benzoboroxoles from o-bromobenzyl alcohols, which involves dilithiation followed by reaction with triisopropylborate . This suggests that the molecular structure of 3-Bromo-5-fluorobenzyl alcohol could be amenable to similar organoboron heterocycle formations, given appropriate reaction conditions.
Chemical Reactions Analysis
The chemical reactivity of bromobenzyl alcohols is highlighted in several papers. For example, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids demonstrates the reactivity of bromobenzyl alcohols in halodeboronation reactions . The debenzylation of primary alcohols protected with benzyl groups using bromodimethylborane indicates the susceptibility of bromobenzyl alcohols to deprotection under certain conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Bromo-5-fluorobenzyl alcohol are not directly discussed, the stability of a related protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, under oxidizing conditions suggests that the presence of a fluorine atom on the benzyl alcohol may confer some degree of stability . The synthesis of polybromoaromatic compounds and their reactions with alcohols and alkali metal alkoxides imply that halogenated benzyl alcohols like 3-Bromo-5-fluorobenzyl alcohol may form stable ethers under certain conditions10.
科学研究应用
Protecting Groups in Organic Synthesis
- Use as a Protecting Group : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a related compound to 3-Bromo-5-fluorobenzyl alcohol, serves as a new benzyl ether-type protecting group for alcohols. Its application is significant in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Synthesis of Pharmaceutical Intermediates
- Intermediate in Pharmaceutical Synthesis : Methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, a derivative of a fluorobenzyl alcohol compound, is a crucial intermediate in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).
Ecofriendly Synthesis Approaches
- Ecofriendly Synthesis : The synthesis of halo-substituted benzyl alcohols, including 2-Chloro-6-fluorobenzyl alcohol and 2-Bromobenzyl alcohol, has been achieved through biotransformation methods using Baker’s Yeast. This approach emphasizes ecofriendly and sustainable practices in chemical synthesis (Saharan & Joshi, 2016).
Radiopharmaceutical Development
- Radiopharmaceutical Applications : The compound 4-[18F]fluorobenzyl alcohol, closely related to 3-Bromo-5-fluorobenzyl alcohol, plays a role in the automated preparation of fluorobenzyl halides, which are key intermediates in the production of no-carrier-added PET aromatic radiopharmaceuticals (Lemaire et al., 2012).
Molecular Interaction Studies
- Molecular Interaction Analysis : Studies on molecular interactions involving substituted benzyl alcohols, like o-fluorobenzyl alcohol, provide insights into the behavior of these compounds in different chemical environments. This research has implications for understanding the molecular foundations of various chemical reactions and processes (Sivagurunathan & Hajasharif, 2010).
安全和危害
属性
IUPAC Name |
(3-bromo-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWBQTOZXPPFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377712 | |
| Record name | 3-Bromo-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzyl alcohol | |
CAS RN |
216755-56-5 | |
| Record name | (3-Bromo-5-fluorophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-5-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid](/img/structure/B1333084.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)
![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

